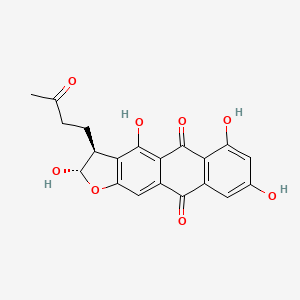
Hydroxyversicolorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyversicolorone is an anthrafuran that is 2,3-dihydroanthra[2,3-b]furan-5,10-dione substituted at positions 2, 4, 6 and 8 by hydroxy groups and at position 3 by a 3-oxobutyl group. It has a role as a metabolite. It is an anthrafuran, a polyphenol, a lactol and a member of p-quinones. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
1. Public Discourse and Scientific Research Challenges
Hydroxyversicolorone, particularly in the context of COVID-19, has been a subject of significant public discourse and scientific research challenges. Sattui et al. (2020) in "Swinging the pendulum: lessons learned from public discourse concerning hydroxychloroquine and COVID-19" critically assess the events that led to the widespread use of hydroxychloroquine for COVID-19 treatment and prophylaxis. They emphasize the importance of mindful and rigorous data acquisition and interpretation for an effective pandemic response, underscoring the implications of rapid and premature promotion of results on global crisis management and public trust (Sattui et al., 2020).
2. Methodological Quality of Research
The methodological quality of research concerning this compound, especially in the context of COVID-19, has been questioned. Alexander et al. (2020) highlight that the existing research methodology is generally poor, with very sparse and poor reporting, which impacts decision-making priorities. This critique emphasizes the need for robust and comparative clinical research for evidence-informed decision-making in the context of high-mortality human coronaviruses (Alexander et al., 2020).
3. Ethical Review of Off-Label Use
The ethical review of off-label use of this compound during the COVID-19 pandemic is another significant area of study. Li et al. (2022) investigate the ethical considerations surrounding off-label research of hydroxychloroquine during the pandemic. They emphasize the importance of standardizing application, implementation, and ethical review processes to minimize risk, highlighting the necessity of rigorous and prudent research to ensure optimal outcomes (Li et al., 2022).
4. Hydroxychloroquine in Rheumatic Diseases
Beyond COVID-19, this compound has been studied for its role in rheumatic diseases. A randomized study on the effect of withdrawing hydroxychloroquine sulfate in systemic lupus erythematosus (SLE) indicated that patients on hydroxychloroquine are less likely to have clinical flare-ups. This study underscores the drug's effectiveness in managing symptoms of SLE (The New England journal of medicine, 1991).
5. Impact on Insulin Sensitivity and Lipid Parameters
In rheumatoid arthritis patients without diabetes, this compound's impact on insulin sensitivity and lipid parameters was studied by Solomon et al. (2014). This research highlights its potential role in reducing the risk of developing diabetes mellitus in patients with rheumatoid arthritis (Solomon et al., 2014).
Propiedades
Número CAS |
111975-78-1 |
|---|---|
Fórmula molecular |
C20H16O8 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
(2S,3S)-2,4,6,8-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(28-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3/t9-,20-/m0/s1 |
Clave InChI |
JGXCLZAVTLWCBF-LXGOIASLSA-N |
SMILES isomérico |
CC(=O)CC[C@@H]1[C@H](OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |
SMILES |
CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |
SMILES canónico |
CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




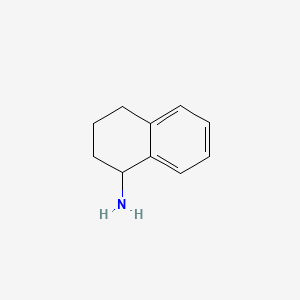



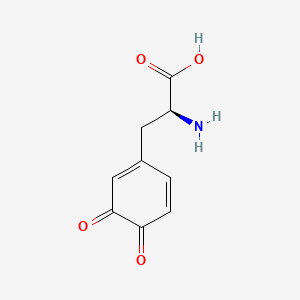
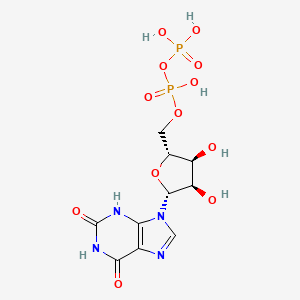
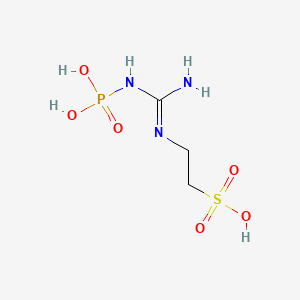
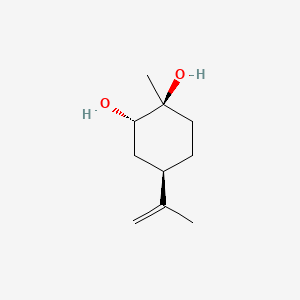

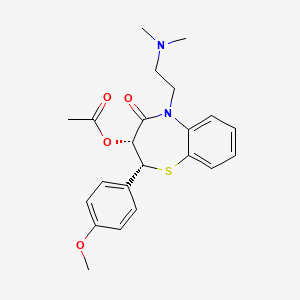
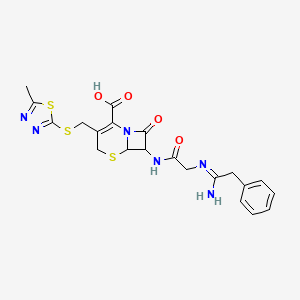
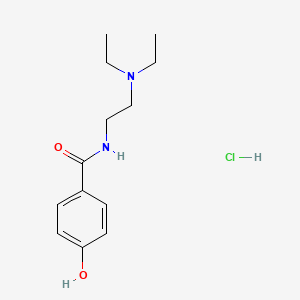
![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)